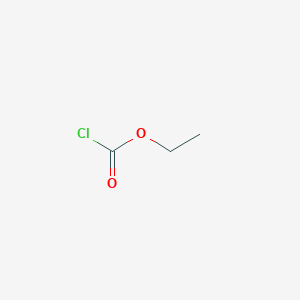
4-(2,3-二氯苯基)-5-(甲氧羰基)-2,6-二甲基-1,4-二氢吡啶-3-羧酸
描述
Synthesis Analysis
Synthesis of dihydropyridine derivatives, including those with specific substitutions like 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, involves the Hantzsch dihydropyridine synthesis or modifications thereof. A key step in their synthesis is often the formation of the 1,4-dihydropyridine ring through the condensation of β-ketoesters with aldehydes and ammonium acetate under various conditions. The synthesis process can be influenced by factors such as catalysts, reaction time, and solvent choice. For example, phase transfer catalysis has been utilized to modify the synthetic procedure of similar compounds, significantly affecting the yield and reaction efficiency (Li Ruo-qi, 2008).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by their 1,4-dihydropyridine core, with various substituents influencing their physical and chemical properties. Crystalline structure analysis through X-ray diffraction reveals hydrogen bonding interactions and conformational details. For instance, the presence of polar orthosubstituents on the phenyl ring of chloro-substituted dihydropyridines can accommodate hydrogen bonding to the carbonyl oxygen atom, indicating a level of structural flexibility and interaction capability that can influence biological activity (G. Caignan, E. M. Holt, 2000).
科学研究应用
研究克列维地平丁酸杂质的高效合成:周邦婵(2014)讨论了4-(2′,3′-二氯苯基)-2,6-二甲基-1,4-二氢吡啶-3-羧酸酯的高效合成,这有助于研究克列维地平丁酸的杂质(Zhou, 2014)。
抑制苯肾上腺素诱导的人前列腺收缩:黄等人(1998)的研究发现,一种二氢吡啶衍生物有效地抑制了人前列腺对苯肾上腺素诱导的收缩,通过选择性结合α1a肾上腺素受体(Wong et al., 1998)。
钙通道调节活性:Amini、McEwen和Knaus(2001)报告称,包括4-(2,3-二氯苯基)-5-(甲氧羰基)-2,6-二甲基-1,4-二氢吡啶-3-羧酸衍生物在内的某些化合物显示出有希望的钙通道调节活性。这可能有益于平滑肌功能,并减少钙通道激动剂的副作用(Amini et al., 2001)。
晶体结构中的氢键网络:Metcalf和Holt(2000)观察到涉及晶体结构中羰基氧原子的氢键网络,包括那些含有甲氧基作为氢键受体的二氢吡啶化合物(Metcalf & Holt, 2000)。
抗心律失常和钙拮抗活性:Holt和Caignan(2000)的研究表明,具有C4杂环取代基的新型1,4-二氢吡啶衍生物,如所讨论的这种,表现出潜在的抗心律失常活性和L型电压门控钙通道的拮抗活性(Holt & Caignan, 2000)。
抗溃疡活性:Subudhi、Panda和Bhatta(2009)发现,1,4-二氢吡啶与磺胺嘧啶结合时,显示出增强的抗溃疡活性。这些化合物中的甲氧基取代增加了它们的潜力(Subudhi et al., 2009)。
安全和危害
未来方向
The future directions for research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and any potential biological activity. This could include studies on its mechanism of action, potential uses in medicine or industry, and its safety profile .
属性
IUPAC Name |
4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOQTPGTBGTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383176 | |
| Record name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
CAS RN |
123853-39-4, 105580-45-8 | |
| Record name | H-152/81 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123853394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | H-152/81 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446669RI9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














